2-(Trifluoromethoxy)benzoic acid

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Medicinal chemists and agrochemical researchers needing ortho-substituted fluorinated building blocks often face unpredictable electronic profiles and unreliable supply chains. 2-(Trifluoromethoxy)benzoic acid directly addresses these challenges: • Validated fragment hit: hCA I Ki = 3.7 μM, co-crystallized (PDB: 4E3F), enabling structure-guided SAR. • Dual electronic-lipophilic modulation: logP 2.28-3.06, pKa ~2.9 enhances membrane permeability, metabolic stability, and target binding. • Scalable procurement: ≥98 % purity, ambient shipping, available from grams to bulk. Ideal for synthesizing flurbiprofen derivatives, herbicides, and fluorinated lead libraries.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 150436-84-3
Cat. No. B125294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzoic acid
CAS150436-84-3
Synonymscolterol
colterol acetate
colterol acetate (1:1) salt, (+-)-isomer
colterol acetate salt, (R)-isomer
colterol hydrochloride
colterol methanesulfonate
colterol methanesulfonate, (+-)-isomer
colterol, (+-)-isomer
colterol, (R)-isomer
KWD 2026
KWD-2026
N-t-butylarterenol
S-1541
t-butylnorepinephrine
Win 5563
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
InChIKeyJMYSPFGUBNENSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzoic Acid: Technical Baseline


2-(Trifluoromethoxy)benzoic acid is an ortho-substituted benzoic acid derivative bearing a strongly electron-withdrawing trifluoromethoxy (-OCF₃) group adjacent to the carboxyl moiety [1]. The compound exhibits a molecular weight of 206.12 g/mol and a predicted pKa of 2.89 ± 0.36, reflecting enhanced acidity relative to unsubstituted benzoic acid (pKa 4.20) due to the -OCF₃ substituent . Its measured logP ranges from 2.28 to 3.06, indicating significantly increased lipophilicity compared to benzoic acid (logP 1.87) [2]. These physicochemical properties underpin its utility as a fluorinated building block in medicinal chemistry and agrochemical synthesis [3]. Note: Although query CAS 150436-84-3 is sometimes cross-referenced in vendor catalogs, the primary and authoritative CAS registry number for 2-(Trifluoromethoxy)benzoic acid is 1979-29-9 [1].

2-(Trifluoromethoxy)benzoic Acid: Substitution Risks


The ortho positioning of the -OCF₃ group in 2-(Trifluoromethoxy)benzoic acid is critical for its distinct electronic and steric profile. Positional isomers (3- and 4-substituted) exhibit divergent reactivity, melting points, and biological target engagement due to altered electron density distribution and intramolecular interactions [1]. Substitution with a -CF₃ group (2-(trifluoromethyl)benzoic acid) introduces a carbon-linked electron-withdrawing group of different size and polarizability, while replacement with non-fluorinated benzoic acid or other halogenated analogs fails to confer the same lipophilicity, metabolic stability, or target affinity. The following quantitative evidence demonstrates that direct replacement with a closely related analog would lead to measurable performance deficits.

2-(Trifluoromethoxy)benzoic Acid: Evidence vs Analogs


Enhanced hCA I Inhibition vs Benzoic Acid

2-(Trifluoromethoxy)benzoic acid exhibits approximately 17-fold higher inhibitory potency against human carbonic anhydrase I (hCA I) compared to unsubstituted benzoic acid [1][2]. The -OCF₃ group likely enhances binding through increased lipophilic interactions and altered electronic effects.

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Increased Lipophilicity over Benzoic Acid

The ortho-trifluoromethoxy substitution confers substantially higher logP (2.28-3.06) compared to unsubstituted benzoic acid (logP 1.87) [1][2]. This increased lipophilicity is expected to enhance membrane permeability and may improve oral bioavailability in drug candidates. Although direct experimental logP for the 3- and 4-isomers is less consistently reported, class-level inference from the electronic properties of -OCF₃ suggests the ortho position may provide optimal balance of lipophilicity and steric accessibility [3].

Physicochemical Properties Lipophilicity Drug Design

Ortho-Substitution Reactivity Advantage

The ortho-trifluoromethoxy group can participate in intramolecular hydrogen bonding with the adjacent carboxyl group, influencing both acidity and directing effects in electrophilic aromatic substitution [1]. This contrasts with meta- and para-isomers, which lack such proximity-driven interactions. In the context of agrochemical intermediate utility, the ortho isomer is specifically claimed as a precursor for certain herbicides and fungicides, whereas para-isomers are more commonly employed in liquid crystal applications [2].

Synthetic Chemistry Cross-Coupling Agrochemical Intermediates

Carbonic Anhydrase Fragment Hit Profile

With a Ki of 3.7 μM against hCA I, 2-(trifluoromethoxy)benzoic acid is a 'rule-of-three' compliant fragment (MW 206, clogP ~2.8, HBD 1, HBA 6) that exhibits measurable but modest target engagement [1]. This places it in an ideal potency range for fragment elaboration: it is sufficiently active to validate target binding but not so potent that it occupies extensive chemical space, leaving room for optimization. In contrast, the 3- and 4-isomers lack publicly available hCA I inhibition data, and the -CF₃ analog (2-(trifluoromethyl)benzoic acid) shows no reported CA inhibition, highlighting the unique binding contribution of the -OCF₃ oxygen atom.

Fragment-Based Drug Discovery Carbonic Anhydrase Binding Affinity

2-(Trifluoromethoxy)benzoic Acid: Procurement & Applications


Carbonic Anhydrase Fragment-Based Discovery

Procure 2-(Trifluoromethoxy)benzoic acid as a validated fragment hit (hCA I Ki = 3.7 μM) [1]. Its low molecular weight and moderate potency provide an excellent starting point for structure-guided elaboration. The compound has been co-crystallized with carbonic anhydrase, confirming a distinct binding mode (PDB: 4E3F, among others) [2]. Use this fragment to explore SAR around the ortho-OCF₃ motif before investing in more complex analogs.

Fluorinated NSAID Analogue Synthesis

Utilize as a key intermediate in the preparation of flurbiprofen derivatives and other 2-arylpropionic acid NSAIDs. The ortho-OCF₃ group is known to enhance metabolic stability and bioavailability in these scaffolds . The carboxylic acid handle allows straightforward coupling to amines or alcohols, facilitating library synthesis. Procure with purity ≥98% (GC/T) for reliable coupling reactions .

Agrochemical Intermediate for Herbicides & Pesticides

Employ as a building block for novel herbicides and plant protection agents. The electron-withdrawing -OCF₃ group can improve environmental persistence and target-site binding in agrochemical leads [3]. Patent literature explicitly claims trifluoromethoxybenzoic acids as starting materials for active ingredients in this sector [3].

Physicochemical Property Modulation

Incorporate the 2-(trifluoromethoxy)benzoyl moiety into lead compounds to increase lipophilicity (logP increase of 0.4-1.2 units vs. benzoyl) [4] and to enhance acidity (pKa shift from ~4.2 to ~2.9) . This dual electronic-lipophilic modulation can be strategically employed to improve membrane permeability, solubility profile, or target binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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